

discovery and development of SRT 1720 monohydrochloride

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Compound of Interest

Compound Name: SRT 1720 monohydrochloride

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An In-depth Technical Guide to the Discovery and Development of SRT1720 Monohydrochloride

Executive Summary

SRT1720 is a potent, synthetic, small-molecule activator of Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase that is a key regulator of metabolism, stress resistance, and aging. Developed by Sirtris Pharmaceuticals, SRT1720 emerged from research aimed at discovering compounds more potent than resveratrol, a natural SIRT1 activator.[1][2][3] Preclinical studies in various animal models have demonstrated its potential in treating age-related diseases, including type 2 diabetes, inflammation, cardiovascular disease, and neurodegeneration.[4][5][6] SRT1720 activates SIRT1 through a direct allosteric mechanism, which enhances the enzyme's affinity for its acetylated substrates.[4][7] This activation triggers downstream signaling pathways that mimic the beneficial effects of calorie restriction, such as improved mitochondrial function, reduced inflammation, and enhanced glucose homeostasis.[8] Despite promising preclinical results, its development has been marked by controversy regarding its precise mechanism of action and it has not progressed to human clinical trials, though related compounds have.[1][9][10] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical data, and key experimental protocols associated with SRT1720.

Discovery and Development

The development of SRT1720 was a direct result of efforts to capitalize on the therapeutic potential of SIRT1 activation. The naturally occurring polyphenol resveratrol was identified as a SIRT1-activating compound (STAC), but its low potency and poor bioavailability limited its clinical utility.^[7] Sirtris Pharmaceuticals initiated high-throughput screening efforts to identify novel, more potent STACs. This led to the discovery of a class of compounds based on an imidazothiazole scaffold, which are structurally distinct from resveratrol.^{[2][7]}

SRT1720 emerged as a lead candidate from this class, demonstrating approximately 1,000 times the potency of resveratrol in activating SIRT1 in vitro.^{[1][3]} Its development was aimed at creating a therapeutic agent that could replicate the signaling pathways of calorie restriction, a known longevity-enhancing intervention, to treat a range of metabolic and age-related disorders.^[8]

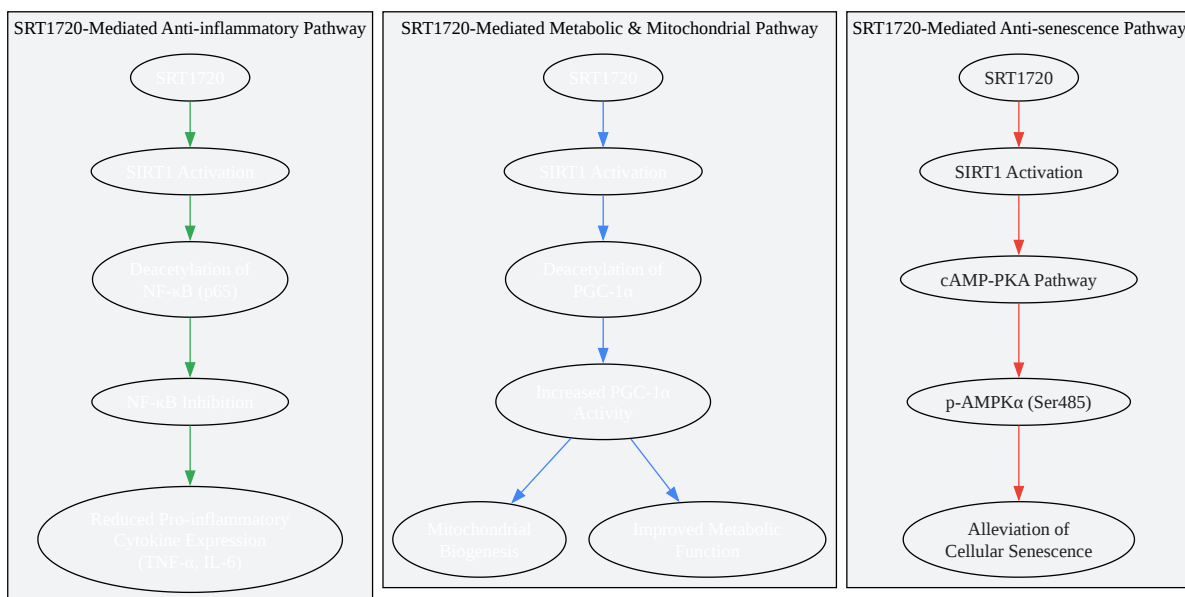
Mechanism of Action

SRT1720 functions as a direct, allosteric activator of SIRT1. The mechanism, once a subject of debate, is now understood to involve SRT1720 binding to an N-terminal domain of the SIRT1 enzyme. This binding event induces a conformational change that lowers the Michaelis constant (K_m) for its acetylated peptide substrates, effectively increasing the enzyme's catalytic efficiency.^{[4][7][11]}

Initial controversy arose from studies suggesting that the activation observed in vitro was an artifact of the fluorophore tag used on the peptide substrates in common assays.^[9] However, subsequent research provided evidence supporting a direct allosteric mechanism of activation, independent of the fluorophore.^[4]

The activation of SIRT1 by SRT1720 initiates a cascade of downstream cellular events. SIRT1 deacetylates numerous target proteins, including transcription factors, enzymes, and histones, thereby modulating critical cellular processes.

Key Signaling Pathways



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- **Anti-Inflammatory Effects:** SRT1720-activated SIRT1 deacetylates the p65 subunit of the nuclear factor-κB (NF-κB) complex.[4][6] This post-translational modification inhibits NF-κB's transcriptional activity, leading to a significant reduction in the expression of pro-inflammatory genes, such as TNF-α and IL-6.[6][12]
- **Metabolic Regulation:** SIRT1 activation by SRT1720 enhances mitochondrial biogenesis and function, primarily through the deacetylation and subsequent activation of the peroxisome

proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1 α).[\[8\]](#)[\[13\]](#) This is a cornerstone of its ability to improve insulin sensitivity and glucose metabolism.[\[8\]](#)[\[10\]](#)

- Cellular Senescence: In vascular smooth muscle cells, SRT1720 has been shown to alleviate senescence by activating SIRT1, which then engages the cAMP-PKA pathway to phosphorylate and activate AMPK α .[\[5\]](#)

Preclinical Data Summary

SRT1720 has been evaluated in numerous preclinical models, demonstrating a wide range of therapeutic effects. The quantitative outcomes of these studies are summarized below.

In Vitro Potency and Selectivity

Parameter	Value	Target/System	Reference
EC ₅₀	0.16 μ M	SIRT1 Activation	[11]
EC _{1.5} (SIRT2)	37 μ M	SIRT2 Activation	[14]
EC _{1.5} (SIRT3)	>300 μ M	SIRT3 Activation	[14]

In Vivo Efficacy in Metabolic Disease Models

Model	Treatment Details	Key Finding(s)	Percent Change	Reference
Diet-Induced Obese (DIO) Mice	100 mg/kg SRT501 / SRT1720	Decrease in fasted blood glucose	↓ 24% / ↓ 20%	[8]
DIO Mice	100 mg/kg SRT501 / SRT1720	Decrease in fed insulin levels	↓ ~60% / ↓ ~50%	[8]
Lepob/ob Mice	10, 30, 100 mg/kg, p.o.	Reduction in fasting blood glucose	Significant reduction to near normal levels	[14]
DIO Mice	Not specified	Increase in mitochondrial capacity (citrate synthase activity)	↑ 15%	[11]

In Vivo Efficacy in Aging and Lifespan Studies

Model	Diet	Key Finding(s)	Percent Change	Reference
Obese, Diabetic Mice	High-fat, high-sugar	Increase in mean lifespan	↑ 18% - 44%	[1][10]
Obese, Diabetic Mice	High-fat, high-sugar	Increase in maximum lifespan	↑ 5%	[10]
Standard Diet Mice	Standard Diet	Increase in mean lifespan	↑ 8.8%	[4][10]
Old (29-32 mo) Mice	100 mg/kg for 4 weeks	Restoration of Endothelium-Dependent Dilation (EDD)	Impaired (83%) → Restored (95%)	[6]
Old (29-32 mo) Mice	100 mg/kg for 4 weeks	Increase in MnSOD expression	↑ 67%	[6]
Old (29-32 mo) Mice	100 mg/kg for 4 weeks	Increase in Catalase expression	↑ 89%	[6]

In Vivo Efficacy in Inflammation and Sepsis Models

Model	Treatment Details	Key Finding(s)	Percent Change	Reference
Sepsis (CLP model) Mice	20 mg/kg SRT1720	Reduction in serum AST	↓ 46.5%	[15]
Sepsis (CLP model) Mice	20 mg/kg SRT1720	Reduction in serum LDH	↓ 62.8%	[15]
Sepsis (CLP model) Mice	20 mg/kg SRT1720	Reduction in liver IL-1 β mRNA	↓ 73.7%	[15]
Sepsis (CLP model) Mice	20 mg/kg SRT1720	Reduction in liver IL-18 mRNA	↓ 66.5%	[15]
Sepsis (CLP model) Mice	20 mg/kg SRT1720	Reduction in liver NLRP3 mRNA	↓ 83.4%	[15]
Pneumosepsis (K. pneumoniae) Mice	20 mg/kg SRT1720	Reduction in plasma AST and ALT	Significant reduction	[16]

In Vivo Efficacy in Cancer Models

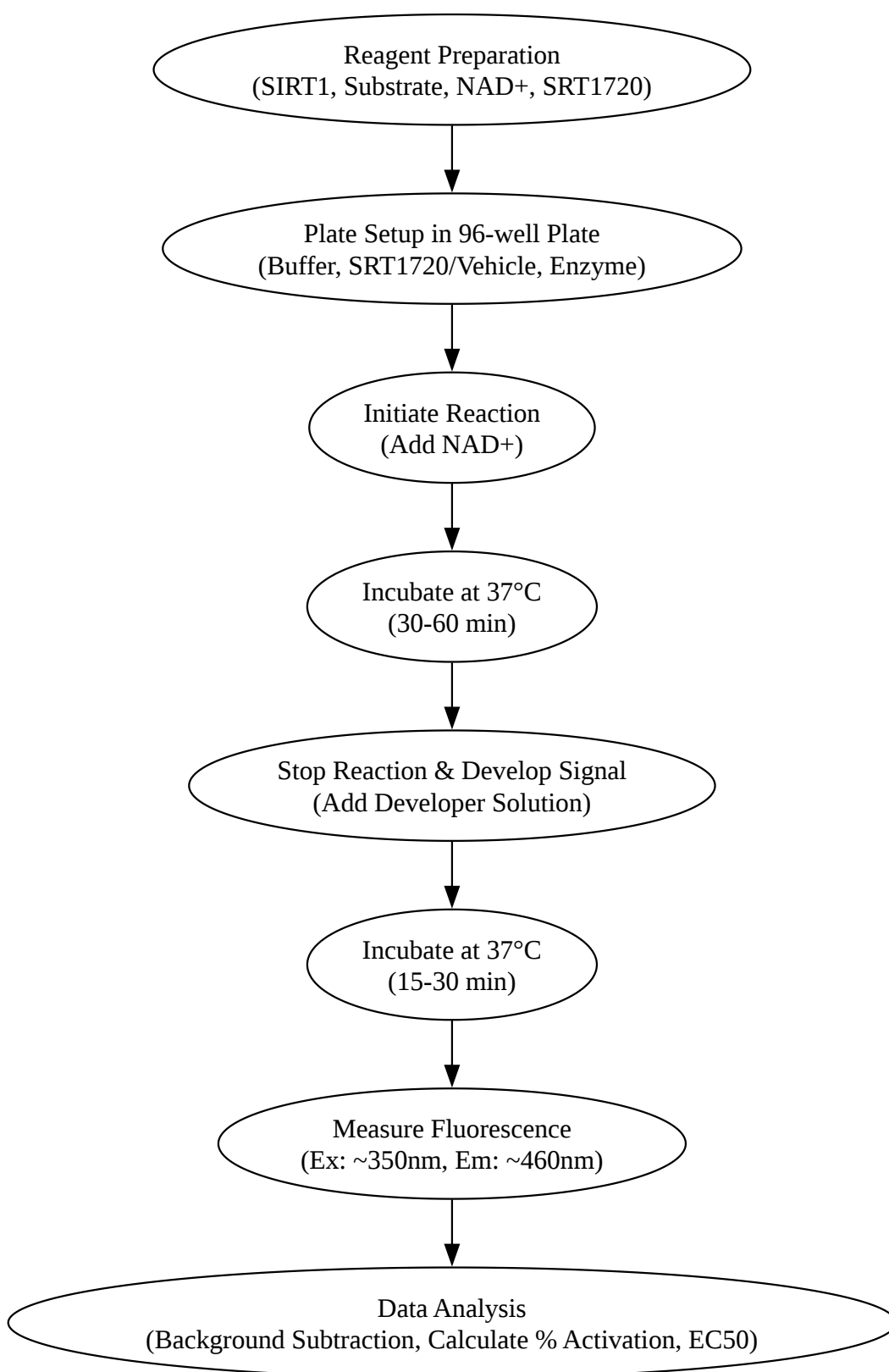
Model	Treatment Details	Key Finding(s)	Reference
Multiple Myeloma Xenograft	200 mg/kg, 5 days/week for 3 weeks	Significant inhibition of tumor growth (P < 0.008)	[17][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of SRT1720.

In Vitro SIRT1 Activation Assay (Fluorometric)

This protocol describes a common method to measure the effect of a compound on SIRT1 deacetylase activity using a fluorogenic substrate.



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Objective: To determine the half-maximal effective concentration (EC_{50}) of SIRT1720 for the activation of recombinant human SIRT1.

Materials:

- Recombinant Human SIRT1 Enzyme[19]
- Fluorogenic SIRT1 Peptide Substrate (e.g., from p53 sequence with an acetylated lysine and a fluorophore/quencher pair)[11][19]
- β -Nicotinamide adenine dinucleotide (NAD^+)[19]
- SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM $MgCl_2$) [19]
- Developer Solution (containing a protease like trypsin to cleave the deacetylated substrate) [11][19]
- SIRT1720 dissolved in DMSO
- 96-well black, flat-bottom plates
- Fluorescence microplate reader

Procedure:

- Reagent Preparation: Prepare serial dilutions of SIRT1720 in assay buffer. The final DMSO concentration should be kept constant and low ($<1\%$) across all wells. Prepare working solutions of SIRT1 enzyme, fluorogenic substrate, and NAD^+ in assay buffer.
- Assay Plate Setup: To appropriate wells of the 96-well plate, add assay buffer, followed by the diluted SIRT1720 or vehicle (DMSO in buffer). Include "No Enzyme" and "No NAD^+ " controls.
- Enzyme Addition: Add the prepared SIRT1 enzyme solution to all wells except the "No Enzyme" controls. Mix the plate gently.
- Reaction Initiation: Initiate the deacetylase reaction by adding the NAD^+ solution to all wells.

- Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
- Development: Stop the reaction by adding the Developer Solution to each well. This solution typically contains a protease that cleaves the deacetylated peptide, separating the fluorophore from the quencher and generating a signal.
- Signal Detection: Incubate the plate at 37°C for an additional 15-30 minutes. Measure the fluorescence intensity using a microplate reader (e.g., Excitation ~350-360 nm, Emission ~450-460 nm).[\[19\]](#)
- Data Analysis: Subtract the background fluorescence ("No Enzyme" control) from all readings. Plot the fluorescence intensity against the logarithm of SRT1720 concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

In Vivo Mouse Study for Metabolic Effects

Objective: To evaluate the effect of chronic SRT1720 administration on metabolic parameters in a diet-induced obesity (DIO) mouse model.

Materials:

- Male C57BL/6J mice
- High-Fat Diet (HFD, e.g., 60% kcal from fat)[\[4\]](#)
- Standard Diet (SD)
- SRT1720 monohydrochloride
- Vehicle (e.g., 2% HPMC + 0.2% DOSS)[\[9\]](#)
- Equipment for oral gavage, blood collection (glucometer), and metabolic monitoring (e.g., CLAMS system).

Procedure:

- Acclimation and Diet Induction: Acclimate mice (e.g., 6-8 weeks old) for one week. Then, place them on an HFD for a period sufficient to induce obesity and insulin resistance (e.g., 6-

12 weeks). A control group remains on SD.

- Group Randomization: Randomize HFD-fed mice into treatment and vehicle control groups based on body weight and blood glucose levels.
- Dosing: Administer SRT1720 (e.g., 100 mg/kg) or vehicle daily via oral gavage for the duration of the study (e.g., 4-12 weeks).[8][9] Alternatively, SRT1720 can be formulated into the diet chow.[4]
- Monitoring:
 - Body Weight and Food Intake: Monitor bi-weekly.[4]
 - Blood Glucose: Measure fasted and/or fed blood glucose levels weekly from tail vein blood.[8]
 - Insulin and Lipid Profile: Collect plasma at specified time points (e.g., end of study) to measure insulin, cholesterol, and triglyceride levels via ELISA or chemistry analyzer.[4][8]
- Metabolic Phenotyping (Optional): Towards the end of the study, place mice in a Comprehensive Lab Animal Monitoring System (CLAMS) to measure respiratory exchange ratio (RER), oxygen consumption (VO₂), and locomotor activity.[4]
- Tissue Collection: At the end of the study, euthanize mice and collect tissues (liver, skeletal muscle, adipose tissue) for further analysis (e.g., Western blot for protein expression, qPCR for gene expression, histology).
- Data Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare outcomes between the treatment and vehicle groups.

Challenges and Future Directions

While the preclinical data for SRT1720 are compelling, its journey has not been without challenges. The initial controversy over its mechanism of activation highlighted the importance of using appropriate substrates in enzymatic assays.[9] Furthermore, despite potent anti-cancer activity in some models, other studies suggested it could promote metastasis, indicating that the context of SIRT1 activation is critical.[2]

SRT1720 itself has not entered human clinical trials.[1][10] However, the knowledge gained from its development has paved the way for second-generation STACs, such as SRT2104, which have been evaluated in Phase I and II clinical trials for metabolic and inflammatory conditions.[10][20] The future of SIRT1 activators as therapeutics will depend on developing compounds with high specificity and favorable safety profiles, and on identifying the patient populations most likely to benefit from this therapeutic strategy. The extensive preclinical research on SRT1720 remains a foundational pillar for the continued exploration of SIRT1 modulation for human health.

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